molecular formula C15H15N5O2 B2897429 1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034474-44-5

1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

Cat. No.: B2897429
CAS No.: 2034474-44-5
M. Wt: 297.318
InChI Key: VQTRYXLOQDHMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and a phenyl group substituted with an ethoxy group.

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea can be achieved through various synthetic routesThe reaction conditions typically involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea involves its interaction with specific molecular targets and pathways. It has been found to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to antiproliferative effects and potential therapeutic benefits .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-2-22-13-5-3-11(4-6-13)18-15(21)19-12-9-16-14-7-8-17-20(14)10-12/h3-10H,2H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTRYXLOQDHMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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